![molecular formula C16H22N4S B1419232 N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine CAS No. 1156781-45-1](/img/structure/B1419232.png)
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine
Descripción general
Descripción
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C16H22N4S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual-Action Hypoglycemic Agents : Novel derivatives of N-(pyrimidin-4-yl)thiazol-2-amine, which share a similar structural motif to N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine, have been synthesized and evaluated as glucokinase activators. These compounds have been found to be potent dual-acting hypoglycemic agents, activating both glucokinase (GK) and PPARγ, showing significant efficacy in reducing glucose levels in mice (Song et al., 2011).
Dynamic Tautomerism and Divalent N(I) Character : Research on N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, revealed dynamic tautomerism and divalent N(I) character. The study provided insights into electron distribution, tautomeric preferences, protonation energy, and divalent N(I) character in such compounds (Bhatia, Malkhede & Bharatam, 2013).
Mycobacterium tuberculosis GyrB Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, similar in structure to the compound , were designed and synthesized for their in vitro activity against Mycobacterium tuberculosis GyrB ATPase. These compounds showed promising activity against tuberculosis (Jeankumar et al., 2013).
Structural Characterization : Studies on structural characterization of polymorphs of related thiazole derivatives have been conducted, providing insights into their molecular and crystalline structures, which is vital for understanding the physical and chemical properties of these compounds (Böck et al., 2020).
Antimicrobial Activities : Research into thiazole derivatives has shown that they possess significant antimicrobial properties. For example, studies on thiazolyl chalcones and their derivatives, which are structurally related to this compound, revealed marked potency as antimicrobial agents (Venkatesan & Maruthavanan, 2012).
Mecanismo De Acción
Target of Action
Thiazole and imidazole derivatives have been found to interact with a wide range of biological targets. They are known to exhibit diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of thiazole and imidazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole and imidazole derivatives can affect various biochemical pathways. For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism .
Pharmacokinetics
The pharmacokinetics of thiazole and imidazole derivatives can also vary greatly depending on their specific structure. Generally, these compounds are known to be soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of thiazole and imidazole derivatives can range from antimicrobial effects to antitumor activity, depending on the specific compound and its target .
Action Environment
The action of thiazole and imidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of these compounds, which can in turn influence their interaction with biological targets .
Propiedades
IUPAC Name |
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12(15-11-21-13(2)19-15)18-14-6-9-20(10-7-14)16-5-3-4-8-17-16/h3-5,8,11-12,14,18H,6-7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFNTUMGROERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)NC2CCN(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
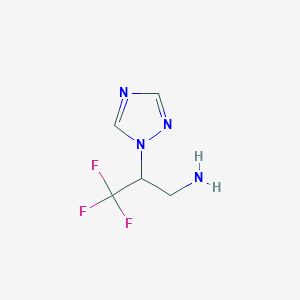
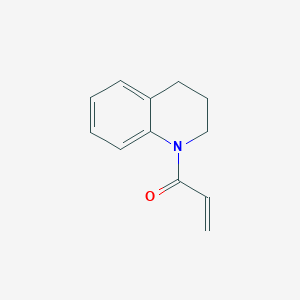
![2-[(cyclobutylmethyl)amino]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B1419154.png)

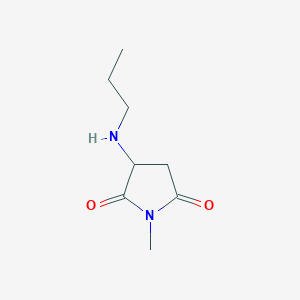
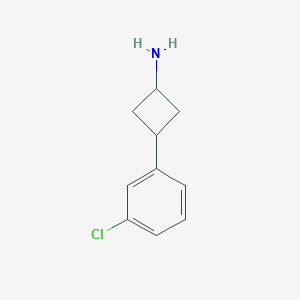


![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)
![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)
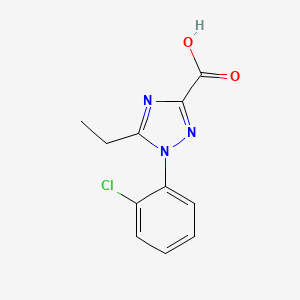

![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)
